molecular formula C14H9Br2F3O B14025133 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene

2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene

Katalognummer: B14025133
Molekulargewicht: 410.02 g/mol
InChI-Schlüssel: AQWYPRFEVGXKAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene is an organic compound with a complex structure featuring multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a benzyloxy-substituted benzene derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atoms act as leaving groups in substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity. The benzyloxy group can participate in hydrogen bonding or other interactions, further modulating the compound’s behavior in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Benzyloxy)-1,3-dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Benzyloxy)-1,3-dibromo-5-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.

    2-(Benzyloxy)-1,3-dibromo-5-nitrobenzene: Features a nitro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene imparts unique electronic properties, making it more electron-withdrawing compared to similar compounds with other substituents.

Eigenschaften

Molekularformel

C14H9Br2F3O

Molekulargewicht

410.02 g/mol

IUPAC-Name

1,3-dibromo-2-phenylmethoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H9Br2F3O/c15-11-6-10(14(17,18)19)7-12(16)13(11)20-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

AQWYPRFEVGXKAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.